molecular formula C17H17NO2 B4445397 3-(2-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

3-(2-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4445397
M. Wt: 267.32 g/mol
InChI Key: WABZDQBTBFFPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one, also known as MIH, is a synthetic compound that has been developed for its potential use in various scientific research applications. MIH is a derivative of indole, a heterocyclic organic compound that is widely found in nature and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. This compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may have harmful effects on cells. This compound is also relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are many potential future directions for research on 3-(2-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one. One area of research is in the development of this compound derivatives with improved solubility and efficacy. Another area of research is in the identification of the specific signaling pathways that are affected by this compound, which may lead to the development of more targeted therapies for cancer and neurodegenerative diseases. This compound may also have potential applications in other areas of research, such as the treatment of inflammation and autoimmune diseases.

Scientific Research Applications

3-(2-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. This compound has been shown to have anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-18-15-9-5-4-8-13(15)14(17(18)19)11-12-7-3-6-10-16(12)20-2/h3-10,14H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABZDQBTBFFPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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